molecular formula C15H19F3N2O2 B12323518 Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B12323518
M. Wt: 316.32 g/mol
InChI Key: CTGNJRPZZMJLAS-UHFFFAOYSA-N
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Description

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a chemical compound with the molecular formula C15H19F3N2O2 and a molecular weight of 316.32 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzyl carbamate moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate typically involves the reaction of 4-(trifluoromethyl)piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 4-(trifluoromethyl)piperidine, benzyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically at room temperature.

    Procedure: The 4-(trifluoromethyl)piperidine is dissolved in an anhydrous solvent such as dichloromethane. Benzyl chloroformate is added dropwise to the solution, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzyl or piperidine derivatives .

Scientific Research Applications

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is unique due to the presence of both the trifluoromethyl group and the carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carbamate group can participate in various chemical reactions, providing versatility in synthesis and modification .

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)14(6-8-19-9-7-14)11-20-13(21)22-10-12-4-2-1-3-5-12/h1-5,19H,6-11H2,(H,20,21)

InChI Key

CTGNJRPZZMJLAS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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